molecular formula C15H7ClF2N4 B1628608 4-(3-Chloro-4-fluorophenylamino)-6-fluoro-1,7-naphthyridine-3-carbonitrile CAS No. 305371-33-9

4-(3-Chloro-4-fluorophenylamino)-6-fluoro-1,7-naphthyridine-3-carbonitrile

Cat. No.: B1628608
CAS No.: 305371-33-9
M. Wt: 316.69 g/mol
InChI Key: QONCFNVAJYDZDL-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-fluorophenylamino)-6-fluoro-1,7-naphthyridine-3-carbonitrile is a useful research compound. Its molecular formula is C15H7ClF2N4 and its molecular weight is 316.69 g/mol. The purity is usually 95%.
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Properties

CAS No.

305371-33-9

Molecular Formula

C15H7ClF2N4

Molecular Weight

316.69 g/mol

IUPAC Name

4-(3-chloro-4-fluoroanilino)-6-fluoro-1,7-naphthyridine-3-carbonitrile

InChI

InChI=1S/C15H7ClF2N4/c16-11-3-9(1-2-12(11)17)22-15-8(5-19)6-20-13-7-21-14(18)4-10(13)15/h1-4,6-7H,(H,20,22)

InChI Key

QONCFNVAJYDZDL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1NC2=C(C=NC3=CN=C(C=C32)F)C#N)Cl)F

Canonical SMILES

C1=CC(=C(C=C1NC2=C(C=NC3=CN=C(C=C32)F)C#N)Cl)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 600 mg of 4-chloro-6-fluoro-[1.7]naphthyridine-3-carbonitrile in 15 mL of absolute ethanol was added 500 mg of 3-chloro-4-fluoroaniline. After refluxing the reaction under an inert atmosphere for 2 hours, the reaction mixture was poured into a mixture of brine and saturated aqueous sodium bicarbonate and the resultant crystals were filtered and washed with water. The product was then recrystallized from chloroform/hexanes. Drying in vacuo yielded 765 mg (83%) of 4-(3-chloro-4-fluoro-phenylamino)-6-fluoro-[1.7]naphthyridine-3-carbonitrile as yellow needles: melting point 108-111° C.; mass spectrum (m/e): M+H 316.8.
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600 mg
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reactant
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500 mg
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15 mL
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brine
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Synthesis routes and methods II

Procedure details

In a microwave vial, 4-chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile (1.3 g, 6.3 mmol) and 3-chloro-4-fluoroaniline (1.0 g, 6.9 mmol) were taken up in DME. The vial was crimp-sealed and heated in a microwave reactor at 140° C. for 15 minutes. This was repeated with another two batches of reagents. The contents of the three vials were transferred together to a separatory funnel and partitioned between EtOAc and 10% Na2CO3, and the aqueous layer extracted two additional times with EtOAc. The combined organic extracts were washed with brine, dried over anhydrous Na2SO4, filtered and evaporated to give 4-(3-chloro-4-fluorophenylamino)-6-fluoro-1,7-naphthyridine-3-carbonitrile of sufficient purity to be used directly in the next step (4.6 g, 75.3% yield): 1H NMR (400 MHz, DMSO-D6) δ 7.32-7.49 (m, 1 H) 7.53 (t, J=9.0 Hz, 1 H) 7.72 (dd, J=6.3, 2.3 Hz, 1 H) 8.16 (s, 1 H) 8.69 (s, 1 H) 9.08 (s, 1 H) 10.14 (s, 1 H).
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1.3 g
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reactant
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1 g
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